Stannane, chlorotriisopropyl-
Overview
Description
Stannane, chlorotriisopropyl- is an organotin compound. Organotin compounds are a class of synthetic compounds containing tin-carbon bonds . They have a wide range of applications, including as stabilizers for PVC plastics, biocides, and catalysts .
Synthesis Analysis
Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The synthesis of organotin compounds, such as Stannane, chlorotriisopropyl-, involves stannylation or C-Sn coupling reactions .Physical And Chemical Properties Analysis
Stannane (SnH4) is a colorless gas and the tin analogue of methane . It has a direct band gap of 1.00 eV . Stanane has strong optical absorption in the visible as well as infrared regions of the solar spectrum .Scientific Research Applications
Lewis Acidity and Intramolecular Coordination
Stannanes have been evaluated for their Lewis acidity and their ability to undergo intramolecular coordination. A study comparing different (3-methoxypropyl)stannanes showed how the Lewis acidity of the central tin atom influences their molecular structure, with implications for their reactivity and potential applications in catalysis and organic synthesis (Lebl, Zoufalá, & Bruhn, 2005).
Radical Reactions and Tin Species Removal
Stannanes are pivotal in radical reactions due to their ability to behave like traditional reagents while offering easier removal of tin-containing byproducts through mild hydrolysis. This property is crucial for cleaner reaction processes and has been explored for various radical reactions including halides, selenides, and cyclizations (Clive & Wang, 2002).
Air and Moisture Sensitivity of Germastannenes
Research into germastannenes has uncovered compounds with significant air and moisture sensitivity, offering insights into their stability and potential for precise synthetic applications. These studies provide a foundation for exploring novel compounds with >GeSn< double bonds, contributing to the development of new materials and chemical synthesis methods (Sekiguchi, Izumi, Lee, & Ichinohe, 2003).
Carbon-Carbon Bond Formation with CO2
The ability of stannyl complexes to react with CO2 to form carbon-carbon bonds represents a significant stride in carbon capture and utilization technologies. This process not only addresses environmental concerns but also opens up new pathways for synthesizing valuable organic compounds (Bhattacharyya et al., 2008).
Sequential Photostimulated Reactions and Cross-Coupling
Stannanes have been shown to participate in sequential photostimulated reactions with aromatic compounds, followed by palladium-catalyzed cross-coupling. This methodology allows for the efficient synthesis of complex organic molecules, highlighting the versatility of stannanes in organic synthesis (Corsico & Rossi, 2002).
Future Directions
In the field of extreme ultraviolet (EUV) lithography, stannane (SnH4) is formed as a by-product when a hydrogen plasma is used to clean off the tin that coats various surfaces. The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .
properties
IUPAC Name |
chloro-tri(propan-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYIVSQEDKSGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161516 | |
Record name | Stannane, chlorotriisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, chlorotriisopropyl- | |
CAS RN |
14101-95-2 | |
Record name | Stannane, chlorotriisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, chlorotriisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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